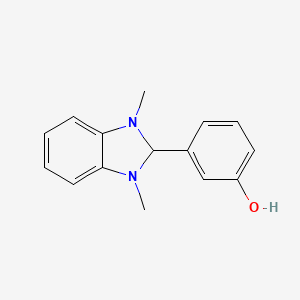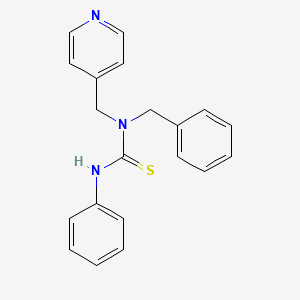
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (EBTI) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been synthesized through various methods and has shown potential in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. In addition, 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have various potential applications in scientific research. However, there are also limitations to using 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 activity. Another potential direction is to investigate its potential as a neuroprotective agent and its mechanism of action in increasing dopamine levels in the brain. Additionally, more research is needed to fully understand its potential as an anti-cancer agent and its mechanism of action in inhibiting the growth of cancer cells.
Synthesis Methods
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide.
Scientific Research Applications
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential in scientific research applications due to its unique properties. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCMXXHLBHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257008 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)





![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)